molecular formula C6H6N2O2 B081449 2-Methylpyrimidine-4-carboxylic acid CAS No. 13627-49-1

2-Methylpyrimidine-4-carboxylic acid

Cat. No. B081449
CAS RN: 13627-49-1
M. Wt: 138.12 g/mol
InChI Key: CDBDBWCUGHXFTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methylpyrimidine-4-carboxylic acid derivatives and related compounds has been explored through various methodologies. For example, a study on the microwave-assisted solution- and solid-phase synthesis of 2-amino-4-arylpyrimidine derivatives outlines an efficient protocol involving a Biginelli multicomponent reaction followed by several modification steps, showcasing the compound's versatility in synthetic chemistry (Matloobi & Kappe, 2007).

Molecular Structure Analysis

X-ray diffraction methods have been used to characterize the molecular structure of adducts involving pyrimidine derivatives, demonstrating the importance of hydrogen bonding in the formation of complex structures (Lynch et al., 1998). Another study on the supramolecular cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid provides insights into the molecular interactions and hydrogen bonding patterns that stabilize the crystal structure (Khalib et al., 2015).

Chemical Reactions and Properties

Research on chemoselective arylamidine cyclizations highlights the mild conditions under which 2-arylimidazole-4-carboxylic acids can be synthesized from arylamidines and methyl-2-chloroacetoacetate, demonstrating the chemical reactivity and functional group compatibility of related pyrimidine compounds (Yoburn & Baskaran, 2005).

Physical Properties Analysis

Studies on the behavior of 4-amino-5-carboxy-2-methylpyrimidine in aqueous solution compared to other pyrimidine derivatives provide valuable information on the solubility, stability, and zwitterionic nature of these compounds in water, which are critical for understanding their physical properties (Hirai, 1966).

Chemical Properties Analysis

The coordination chemistry of 4,4'-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4'-bipyridine with transition metals illustrates the complexation behavior and chemical versatility of pyrimidine derivatives, offering insights into their potential applications in material science and catalysis (Chen et al., 2006).

Scientific Research Applications

Anti-Inflammatory Applications

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory effects . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : The synthesis and COX-2 inhibitory activities of several 2-(4-sulfamoylphenyl) and 2-(4-methylsulfonylphenyl) pyrimidines were reported . The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of Pyrrole-3-Carboxylic Acid Amides

  • Scientific Field : Organic Chemistry
  • Summary of Application : The synthesis of pyrrole-3-carboxylic acid amides is of significant interest because this substructure is central to remarkably successful drugs like Atorvastatin and Sunitinib .
  • Methods of Application : 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
  • Results or Outcomes : High yield and operational simplicity are the main features of the presented synthetic procedure .

Safety And Hazards

When handling “2-Methylpyrimidine-4-carboxylic acid”, it is recommended to use suitable protective clothing and avoid contact with skin and eyes . It is also advised to avoid formation of dust and aerosols .

properties

IUPAC Name

2-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBDBWCUGHXFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595513
Record name 2-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrimidine-4-carboxylic acid

CAS RN

13627-49-1
Record name 2-Methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-pyrimidinecarboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JFW McOmie, IM White - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
… cit.) reported the oxidation of 5-chloro-2-methylpyrimidine-4-carboxylic acid by nitric acid to 5-chloropyrimidine-2 : 4dicarboxylic acid. However, we were unable to oxidise the bromo-…
Number of citations: 12 pubs.rsc.org
DM Besly, AA Goldberg - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… 5-Bromo-2-methylpyrimidine-4-carboxylic acid was condensed with aniline to give 5-anilino-2-methylpyrimidine-4-carboxylic acid; and 2: 4-dichlorobenzoic acid was condensed with 5-…
Number of citations: 7 pubs.rsc.org
FHS Curd, DN Richardson - Journal of the Chemical Society …, 1955 - pubs.rsc.org
… cit.) had prepared 4hydroxy-2-methylpyrimidine by decarboxylation of 6-hydroxy-2-methylpyrimidine-4carboxylic acid, which was obtained by the ring closure of the Schiff’s base from …
Number of citations: 4 pubs.rsc.org
SR Hareesh, V Venkatalakshmi… - Journal of Applicable …, 2014 - researchgate.net
… phenyl)-2-methylpyrimidine-4-carboxylic acid (4) (1.5g, 4.74mmol), different substituted amines (5a-e) (5.69mmol), 3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (…
Number of citations: 0 www.researchgate.net
NR Mohan, S Sreenivasa, KE Manojkumar… - Journal of the Brazilian …, 2014 - SciELO Brasil
… A equimolar mixture of 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidine-4-carboxylic acid (6) (59 mmol) and tert-butyl piperazine-1-carboxylate (7) (59 mmol) along with …
Number of citations: 23 www.scielo.br
LM Toledo-Sherman, ME Prime, L Mrzljak… - Journal of medicinal …, 2015 - ACS Publications
We report on the development of a series of pyrimidine carboxylic acids that are potent and selective inhibitors of kynurenine monooxygenase and competitive for kynurenine. We …
Number of citations: 67 pubs.acs.org
V Riis, T Maskow, W Babel - Analytical and Bioanalytical Chemistry, 2003 - Springer
… Galinski and Herzog [12] determined the osmoprotectors glycine–betaine, ectoine (tetrahydro-2-methylpyrimidine-4-carboxylic acid) and trehalose by reversed-phase HPLC and …
Number of citations: 20 link.springer.com
CA Lipinski, RH Craig, RB Wright - Journal of heterocyclic …, 1985 - Wiley Online Library
… The reaction of acetamidine with mucobromic acid has been reported to yield 5-bromo-2-methylpyrimidine-4-carboxylic acid which was subsequently debrominated with Raney nickel [3]…
Number of citations: 11 onlinelibrary.wiley.com
M Stranska‐Zachariasova, I Kurniatanty… - Chemistry & …, 2017 - Wiley Online Library
… The major compound found in polar H 2 O extract was ectoin with systematic name 1,4,5,6-tetrahydro-2-methylpyrimidine-4-carboxylic acid. Ectoin is a natural chemical substance …
Number of citations: 18 onlinelibrary.wiley.com
L Anburajan, B Meena, T Sreelatha… - Microbial …, 2019 - Elsevier
Ectoine, the most prominent osmolyte in nature, is a vital compatible solute present in halophilic bacterium. It protects the cellular biomolecules of the halophilic bacteria and retains their …
Number of citations: 10 www.sciencedirect.com

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